1,4-BIS(4-CARBOXYBENZYL)-1-METHYLPIPERAZIN-1-IUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BIS(4-CARBOXYBENZYL)-1-METHYLPIPERAZIN-1-IUM is a byproduct formed during the synthesis of Imatinib Mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib Mesylate is primarily used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, and certain types of gastrointestinal stromal tumors . The presence of impurities like this compound is critical to monitor, as they can affect the quality and safety of the pharmaceutical product.
Vorbereitungsmethoden
The synthesis of 1,4-BIS(4-CARBOXYBENZYL)-1-METHYLPIPERAZIN-1-IUM involves several steps and specific reaction conditions. One common method includes the use of methyl p-chloromethylbenzoate dissolved in dichloromethane, followed by the addition of triethylamine and piperazine. The mixture is then heated to reflux for several hours . Industrial production methods often involve similar steps but are scaled up to meet the demands of pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
1,4-BIS(4-CARBOXYBENZYL)-1-METHYLPIPERAZIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-BIS(4-CARBOXYBENZYL)-1-METHYLPIPERAZIN-1-IUM is primarily studied in the context of pharmaceutical research to understand its impact on the efficacy and safety of Imatinib Mesylate. It is also used in analytical chemistry to develop and validate methods for impurity profiling. In biology and medicine, it helps in understanding the genotoxic potential of impurities and their effects on cellular processes .
Wirkmechanismus
The mechanism of action of 1,4-BIS(4-CARBOXYBENZYL)-1-METHYLPIPERAZIN-1-IUM is not as well-studied as that of Imatinib Mesylate. it is known that impurities can interact with molecular targets and pathways in ways that may differ from the parent compound. This can lead to unintended biological effects, including genotoxicity .
Vergleich Mit ähnlichen Verbindungen
1,4-BIS(4-CARBOXYBENZYL)-1-METHYLPIPERAZIN-1-IUM can be compared with other impurities formed during the synthesis of Imatinib Mesylate, such as Imatinib Impurity A, B, C, F, and J . Each impurity has unique structural features and potential biological effects. For example, Imatinib Impurity A is synthesized using 3-acetyl pyridine and dimethyl formamide diethylacetol under nitrogen conditions . The uniqueness of this compound lies in its specific formation pathway and its potential impact on the safety profile of the pharmaceutical product.
Eigenschaften
CAS-Nummer |
1407229-73-5 |
---|---|
Molekularformel |
C21H25N2O4+ |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
4-[[4-[(4-carboxyphenyl)methyl]-4-methylpiperazin-4-ium-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-23(15-17-4-8-19(9-5-17)21(26)27)12-10-22(11-13-23)14-16-2-6-18(7-3-16)20(24)25/h2-9H,10-15H2,1H3,(H-,24,25,26,27)/p+1 |
InChI-Schlüssel |
SFVYGHRBMPPZSI-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1(CCN(CC1)CC2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.